molecular formula C11H24OSi B14281567 Silane, acetyltris(1-methylethyl)- CAS No. 121675-51-2

Silane, acetyltris(1-methylethyl)-

Cat. No.: B14281567
CAS No.: 121675-51-2
M. Wt: 200.39 g/mol
InChI Key: HYJSILVJOHEFLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, acetyltris(1-methylethyl)- is a specialized organosilicon compound. Organosilicon compounds are characterized by the presence of silicon atoms bonded to organic groups. Silane, acetyltris(1-methylethyl)- is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of silane, acetyltris(1-methylethyl)- typically involves the reaction of acetyl chloride with tris(1-methylethyl)silane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure high yield and purity of the compound .

Industrial Production Methods

Industrial production of silane, acetyltris(1-methylethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and advanced purification techniques to obtain the compound in large quantities. The purity of the final product is crucial for its application in various industries, and therefore, rigorous quality control measures are implemented during production .

Chemical Reactions Analysis

Types of Reactions

Silane, acetyltris(1-methylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes .

Scientific Research Applications

Silane, acetyltris(1-methylethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of silane, acetyltris(1-methylethyl)- involves its interaction with various molecular targets. The compound can form strong covalent bonds with hydroxyl groups on surfaces, leading to the formation of a stable coating. This interaction is facilitated by the hydrolysis of the silane, followed by condensation reactions that form siloxane linkages. These linkages provide the compound with its unique properties, such as high thermal stability and resistance to chemical degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silane, acetyltris(1-methylethyl)- is unique due to its specific functional groups and the resulting chemical properties. Compared to other similar compounds, it offers distinct advantages in terms of reactivity and stability, making it suitable for specialized applications in various fields .

Properties

CAS No.

121675-51-2

Molecular Formula

C11H24OSi

Molecular Weight

200.39 g/mol

IUPAC Name

1-tri(propan-2-yl)silylethanone

InChI

InChI=1S/C11H24OSi/c1-8(2)13(9(3)4,10(5)6)11(7)12/h8-10H,1-7H3

InChI Key

HYJSILVJOHEFLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.